molecular formula C12H13FO4 B2634801 Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]acrylate CAS No. 2270909-57-2

Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]acrylate

Cat. No.: B2634801
CAS No.: 2270909-57-2
M. Wt: 240.23
InChI Key: DQOTWQDPTIRPCB-UHFFFAOYSA-N
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Description

Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a fluoro-substituted methoxyphenyl group attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]acrylate can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-3-methoxybenzaldehyde with methyl acrylate in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically requires refluxing the mixture in an appropriate solvent, such as ethanol, for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]acrylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The acrylate moiety can be reduced to form the corresponding alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of Methyl 2-[(4-fluoro-3-methoxyphenyl)(carbonyl)methyl]acrylate.

    Reduction: Formation of Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]propanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]acrylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]acrylate involves its interaction with specific molecular targets. The fluoro-substituted methoxyphenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The acrylate moiety can undergo polymerization, contributing to its applications in materials science.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-5-formyl-4-hydroxybenzoate
  • (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane

Uniqueness

Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]acrylate is unique due to the combination of its fluoro-substituted methoxyphenyl group and acrylate moiety. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

methyl 2-[(4-fluoro-3-methoxyphenyl)-hydroxymethyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4/c1-7(12(15)17-3)11(14)8-4-5-9(13)10(6-8)16-2/h4-6,11,14H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOTWQDPTIRPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=C)C(=O)OC)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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